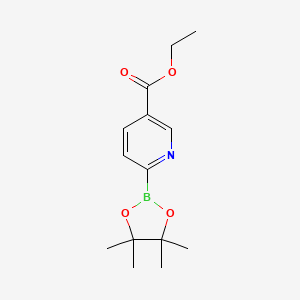

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Description

Properties

Molecular Formula |

C14H20BNO4 |

|---|---|

Molecular Weight |

277.13 g/mol |

IUPAC Name |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-8-11(16-9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |

InChI Key |

YAEYMEUZVCLSHP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 6-Bromonicotinate

The preparation of ethyl 6-bromonicotinate serves as a critical precursor for subsequent borylation. Bromination of ethyl nicotinate is achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions. For example, a protocol adapted from pyridinyl bromide synthesis involves refluxing ethyl nicotinate with NBS in carbon tetrachloride, yielding regioselective bromination at the 6-position.

Miyaura Borylation with Bis(pinacolato)Diboron

The Miyaura borylation reaction introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium catalysis. A representative procedure involves combining ethyl 6-bromonicotinate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane at 80–100°C under inert atmosphere. After 12–16 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexanes/EtOAc, 3:1) to yield the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–16 h |

| Yield | 70–85% |

This method benefits from high regioselectivity and compatibility with ester functionalities, though excess diboron reagent may necessitate careful purification.

Direct C–H Borylation of Ethyl Nicotinate

Iridium-Catalyzed Borylation

Direct C–H activation offers a streamlined approach. Using Ir(COD)Cl₂ (3 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as ligands, ethyl nicotinate reacts with bis(pinacolato)diboron in tetrahydrofuran (THF) at 60°C. The reaction achieves moderate selectivity for the 6-position due to the electron-withdrawing ester group directing meta-borylation.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Ir(COD)Cl₂/dtbpyligand |

| Solvent | THF |

| Temperature | 60°C |

| Reaction Time | 24 h |

| Yield | 45–55% |

While less efficient than Miyaura borylation, this method avoids halogenation steps, making it advantageous for substrates sensitive to bromination.

Cross-Coupling with Preformed Boronate Esters

Suzuki-Miyaura Coupling of Ethyl 6-Bromonicotinate

An alternative route employs Suzuki-Miyaura coupling between ethyl 6-bromonicotinate and a preformed boronate ester. For instance, reacting ethyl 6-bromonicotinate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (10:1) at 90°C yields the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Dioxane/H₂O (10:1) |

| Temperature | 90°C |

| Reaction Time | 8–12 h |

| Yield | 60–75% |

This method is less commonly employed due to the commercial availability of bis(pinacolato)diboron but remains viable for specialized substrates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane enhance catalyst activity in Miyaura borylation, while THF is preferred for Ir-catalyzed C–H borylation. Elevated temperatures (80–100°C) improve reaction rates but risk ester hydrolysis, necessitating pH monitoring.

Catalyst and Ligand Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to superior stability and electron-donating properties. For Ir-catalyzed routes, dtbpy ligands mitigate steric hindrance at the metal center.

Purification Strategies

Column chromatography (hexanes/EtOAc) effectively isolates the product, while recrystallization from acetone/water mixtures enhances purity.

Analytical Characterization

NMR Spectroscopy

¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyridine-H), 8.25 (d, 1H, J = 8.0 Hz), 7.50 (d, 1H, J = 8.0 Hz), 4.40 (q, 2H, J = 7.1 Hz), 2.50 (s, 3H), 1.40 (t, 3H, J = 7.1 Hz), 1.35 (s, 12H).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

Cross-Coupling Products: Biaryl compounds or alkenes.

Oxidation Products: Alcohols or phenols.

Reduction Products: Alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tobacco Addiction Modulation

One of the primary applications of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is in the modulation of tobacco addiction. Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are crucial in the metabolism of nicotine. By inhibiting these enzymes, the compound can potentially reduce nicotine metabolism and increase its blood levels, thereby affecting smoking behavior and reducing tobacco consumption .

1.2 Treatment of Central Nervous System Disorders

The compound shows promise in treating various central nervous system (CNS) disorders. Its ability to selectively modulate nicotinic acetylcholine receptors (nAChRs) suggests potential therapeutic effects for conditions such as anxiety, attention deficit disorder (ADD), and other neurodegenerative diseases . The modulation of nAChRs can lead to improved cognitive functions and reduced symptoms of addiction.

1.3 Anti-Cancer Properties

This compound may also have anti-cancer properties due to its role in inhibiting the metabolic activation of tobacco-specific nitrosamines that are known carcinogens. This inhibition could decrease the risk of developing lung cancer associated with tobacco use .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique dioxaborolane moiety allows for various chemical transformations that can lead to the development of new pharmaceuticals or agrochemicals. The presence of the ethyl group enhances its reactivity and solubility in organic solvents .

2.2 Development of Novel Therapeutics

The structural characteristics of this compound make it an attractive candidate for the development of novel therapeutics targeting specific biological pathways. Its derivatives can be synthesized to explore different pharmacological profiles and enhance therapeutic efficacy .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound can be used in polymer chemistry as a functional monomer. Its ability to form stable complexes with metals can be exploited to create advanced materials with specific properties such as conductivity or catalytic activity .

3.2 Nanotechnology

The incorporation of this compound into nanostructures may lead to enhanced performance in drug delivery systems or as part of nanomaterials designed for specific applications in electronics or photonics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide. This process is crucial in forming new carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The boronate's position on the pyridine ring significantly impacts reactivity. For instance, picolinate derivatives (boronate at 5-position, ) may exhibit different coupling efficiencies compared to nicotinate isomers (boronate at 6-position).

- Substituent Influence : Electron-withdrawing groups like chlorine (e.g., ) can modulate the boronate's electrophilicity, affecting reaction rates and selectivity.

Functional Group Variations

- Aldehyde Derivatives : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 871329-53-2) introduces an aldehyde group, enabling further functionalization via condensation or reduction .

- Deuterated Analogs : Deuterated methyl esters (e.g., ) are used in metabolic studies to track isotopic labeling in drug candidates.

- Halogenated Derivatives : Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: N/A) demonstrates the incorporation of halogens for tuning electronic properties and enhancing stability .

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C16H21BN2O4

- Molecular Weight: 316.16 g/mol

- CAS Number: 1426136-45-9

- Purity: Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been identified as a potential inhibitor of heat shock protein 90 (HSP90), which plays a critical role in the stability and function of several oncogenic proteins. By inhibiting HSP90, this compound may induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: A study demonstrated that derivatives of this compound showed potent cytotoxic effects against HepG2 liver cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor:

- HSP90 Inhibition: The inhibition of HSP90 leads to the degradation of client proteins that are essential for tumor cell survival. This mechanism has been validated through various assays showing reduced viability in treated cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

Q & A

Q. What are typical synthetic routes for preparing Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, and what reaction mechanisms govern its formation?

The compound is synthesized via palladium-catalyzed Miyaura borylation. A common method involves reacting halogenated nicotinate derivatives (e.g., ethyl 6-bromonicotinate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . The mechanism follows oxidative addition of the aryl halide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to yield the boronate ester. Key parameters include anhydrous conditions, catalyst loading (1–5 mol%), and reaction time (12–24 hours).

Q. How can researchers purify and characterize this boronate ester, and what analytical techniques are most reliable?

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how does its electronic structure influence reactivity?

The boronate ester acts as a nucleophilic partner, transferring the aryl group to electrophilic aryl/heteroaryl halides via Pd catalysis. The electron-deficient pyridine ring enhances reactivity toward electron-rich coupling partners. Steric hindrance from the pinacol group may slow transmetallation, requiring optimized ligands (e.g., SPhos) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles (mandatory) .

- Storage : Inert atmosphere (N₂/Ar), desiccated, and below 25°C to prevent hydrolysis .

- Waste Disposal : Segregate halogenated/organoboron waste and use certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester to minimize side products?

Q. How should researchers address contradictory data in reported yields for cross-coupling reactions?

Discrepancies often arise from:

Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

Q. Can this boronate ester participate in non-Suzuki coupling strategies, such as Chan-Lam or photoredox reactions?

Yes:

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction systems?

DFT calculations (B3LYP/6-31G*) model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.